![molecular formula C48H73ClN2O6 B607810 GSK2838232 CAS No. 1443460-91-0](/img/structure/B607810.png)
GSK2838232
概述
描述
GSK2838232 是一种新型的第二代成熟抑制剂,用于治疗人类免疫缺陷病毒 1 型 (HIV-1) 感染。它通过阻断 HIV-1 Gag 蛋白在衣壳和间隔肽 1 连接处的蛋白水解切割,使新形成的病毒粒子失去感染性 .
科学研究应用
Antiviral Efficacy Against HIV-1
GSK2838232 has shown significant antiviral activity against various strains of HIV-1. In a Phase IIa clinical trial, participants receiving this compound exhibited a reduction in viral load, with mean maximum declines in HIV-1 RNA log10 copies/mL observed at different dosing levels. The results indicated that higher doses led to greater reductions in viral load, supporting its potential as part of combination antiretroviral therapy .
Resistance Studies
Research has highlighted the differential susceptibility of HIV strains to this compound. While it is highly effective against a broad range of HIV-1 isolates, studies have shown that HIV-2 and simian immunodeficiency virus (SIV) are intrinsically resistant to this compound. This resistance is attributed to specific mutations in the CA/SP1 junction of the viral protein, which can be modified to restore susceptibility .
Pharmacokinetics and Safety Profile
This compound has been evaluated for its pharmacokinetics and safety in multiple studies. Results demonstrate that the compound is well-tolerated with a favorable pharmacokinetic profile, exhibiting dose-proportional increases in exposure with repeated dosing. The half-life ranges from approximately 16.3 to 19.2 hours, allowing for once-daily administration .
Formulation Development
Research into the formulation of this compound has focused on optimizing its delivery for enhanced bioavailability. Studies have compared tablet and capsule formulations, assessing their pharmacokinetic properties with and without food intake. These investigations aim to identify the most effective delivery method to maximize therapeutic outcomes .
Table 1: Clinical Trial Results Summary
Study Type | Participants | Dosage Range (mg) | Mean Viral Load Reduction (log10 copies/mL) | Observed Side Effects |
---|---|---|---|---|
Phase IIa Trial | 33 | 20 - 200 | -0.67 to -1.70 | Mild adverse events |
Table 2: Resistance Profile
Virus Type | Susceptibility to this compound | IC50 Values (nM) |
---|---|---|
HIV-1 | Highly susceptible | 0.25 - 0.92 |
HIV-2 | Intrinsically resistant | >100 |
SIV | Intrinsically resistant | >100 |
Case Study: Efficacy in HIV-1 Treatment
In a clinical trial involving participants with chronic HIV-1 infection, this compound was administered alongside cobicistat as a booster. The study demonstrated that after ten days of treatment, all dosing cohorts showed a decline in viral load, with significant improvements noted at doses starting from 50 mg .
Case Study: Resistance Mechanisms
A study investigating the resistance mechanisms of HIV-2 revealed that specific amino acid changes in the CA/SP1 junction rendered these strains resistant to this compound. By modifying these sequences in laboratory settings, researchers were able to restore susceptibility, indicating potential avenues for overcoming resistance through genetic modifications .
作用机制
GSK2838232 通过阻断 HIV-1 Gag 蛋白在衣壳和间隔肽 1 连接处的蛋白水解切割而发挥成熟抑制剂的作用。这种抑制阻止了功能性衣壳 p24 的形成,导致病毒粒子组装不当,并导致非感染性病毒粒子 . 该化合物的抗病毒活性不受人血清的影响,血清体积浓度高达 40% .
生化分析
Biochemical Properties
GSK2838232 blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious . This action of this compound involves interactions with the HIV protease enzyme, a key biomolecule in the life cycle of the virus .
Cellular Effects
This compound has been shown to have significant effects on HIV-1 infected cells. It leads to a decline in viral load and an increase in CD4+ cell counts . These effects are indicative of the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 infection process .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the final cleavage step of the gag capsid-Sp1 polyprotein by the HIV protease enzyme . This prevents the formation of the functional capsid p24, leading to improper assembly of the virion and a noninfectious viral particle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s exposure, measured as maximum concentration and area under the concentration-time curve, increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life from 16.3 to 19.2 hours .
Dosage Effects in Animal Models
The effects of different dosages on viral load and CD4+ cell counts were observed .
Metabolic Pathways
Its mechanism of action suggests that it interacts with the HIV protease enzyme, which plays a crucial role in the viral life cycle .
Transport and Distribution
Its rapid absorption and dose-proportional pharmacokinetics suggest efficient distribution .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the HIV-1 Gag polyprotein at the junction of capsid and spacer peptide 1 (CA/SP1), which is a key component of the viral particle .
准备方法
合成路线和反应条件: GSK2838232 的合成涉及药物化学方法与病毒学分类策略相结合,重点关注针对 gag 多态性的活性。初始抗病毒活性在 MT4 测定中使用具有共识性 B 类衣壳/间隔肽 1 区域的 NL4-3 进行评估,并与 V370A 突变体进行比较 .
工业生产方法: this compound 的工业生产方法尚未在现有文献中明确详细说明。该化合物的开发涉及优化其病毒学特征并确保针对各种 HIV-1 病毒株的广谱活性 .
化学反应分析
反应类型: GSK2838232 主要经历成熟抑制反应。它阻止 HIV 蛋白酶将 Gag 衣壳-间隔肽 1 多肽的最终裂解步骤裂解成功能性衣壳 p24 .
常用试剂和条件: 该化合物在使用基于外周血单个核细胞的测定方法的 HIV-1 病毒株面板中进行测试。评估了人血清添加对 this compound 效力的影响,结果表明在血清浓度高达 40% 时没有影响 .
主要形成的产物: 涉及 this compound 的反应形成的主要产物是由于病毒粒子组装不当而产生的非感染性病毒粒子 .
相似化合物的比较
GSK2838232 与第一代 HIV-1 成熟抑制剂贝维利玛特进行比较。贝维利玛特已显示出临床疗效,但由于衣壳和间隔肽 1 区域的 gag 多态性,导致其对各种 HIV-1 病毒株的效力受到限制 . 另一方面,this compound 具有优化的病毒学特征,并保留了对各种 HIV-1 病毒株的活性,使其成为更有效的第二代成熟抑制剂 .
类似化合物列表:- 贝维利玛特
- 其他靶向 Gag 衣壳-间隔肽 1 区域的 HIV-1 成熟抑制剂
生物活性
GSK2838232 (GSK232) is a second-generation maturation inhibitor designed for the treatment of HIV-1. It functions by blocking the proteolytic cleavage of the HIV-1 Gag protein, which is crucial for the maturation of the virus. This inhibition leads to the production of non-infectious virions, thereby reducing viral load in infected individuals. The compound has shown promise in clinical trials, demonstrating antiviral activity and a favorable safety profile.
This compound targets the junction between the capsid and spacer peptide 1 (CA/SP1) of the HIV-1 Gag protein. By preventing proper cleavage, it effectively inhibits viral maturation. This mechanism differs from first-generation inhibitors, making GSK232 more potent against various HIV-1 subtypes while facing intrinsic resistance from HIV-2 and simian immunodeficiency virus (SIV) isolates .
Efficacy Against HIV-1
Clinical studies have documented this compound's efficacy across multiple strains of HIV-1:
- IC50 Values : In multi-cycle assays, GSK232 exhibited IC50 values ranging from 0.25 to 0.92 nM against various HIV-1 isolates .
- Phase IIa Trials : A proof-of-concept study indicated significant reductions in plasma HIV-1 RNA levels across different dosing cohorts:
Resistance Profile
This compound has shown resilience against certain mutations that confer resistance to earlier maturation inhibitors like bevirimat. Specifically, it remains effective against bevirimat-resistant Gag V370A mutants, indicating its potential as a second-line treatment option .
Absorption and Distribution
This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 2 to 3 hours in fasting conditions. Co-administration with food can delay absorption but increases overall bioavailability by approximately 60% .
Dose Proportionality and Half-Life
The pharmacokinetic studies reveal:
- Dose Proportionality : AUC and Cmax values increase proportionally with doses ranging from 50 to 100 mg without ritonavir (RTV) and from 50 to 250 mg with RTV.
- Half-Life : The terminal half-life extends from approximately 17 hours without RTV to about 34 hours when boosted with RTV .
Safety Profile
Across multiple studies involving over 124 subjects, this compound demonstrated a favorable safety profile:
- Adverse Events : Most reported adverse events were mild and comparable to placebo.
- No Serious Adverse Events : Clinical evaluations showed no significant changes in laboratory values or vital signs .
Phase IIa Study Results
A structured Phase IIa study assessed the safety, pharmacokinetics, and antiviral activity of this compound in HIV-infected adults:
- Participants : A total of 33 subjects received varying doses (20 mg to 200 mg) alongside cobicistat for ten days.
- Findings :
Comparative Efficacy Table
Cohort Dose (mg) | Mean Decrease in HIV RNA (log10 copies/mL) |
---|---|
20 | -0.67 |
50 | -1.56 |
100 | -1.32 |
200 | -1.70 |
属性
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWKUXNVNJAMY-PZFKGGKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443460-91-0 | |
Record name | GSK-2838232 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2838232 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GSK2838232 against HIV?
A: this compound is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []
Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect this compound's activity?
A: HIV-2 and SIV isolates exhibit intrinsic resistance to this compound. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to this compound was restored. [] This finding highlights the importance of the CA/SP1 region as the target for this compound and underscores the sequence-specific nature of its inhibitory activity.
Q3: What are the pharmacokinetic properties of this compound, and how do they influence its administration?
A: this compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts this compound exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of this compound to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]
Q4: What is the current development stage of this compound, and what are the key findings from clinical trials so far?
A: this compound has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that this compound, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of this compound as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of this compound for treating HIV as part of combination antiretroviral therapy. []
Q5: What are the potential advantages of formulating this compound as an ionic liquid?
A: Formulating this compound as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] this compound, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for this compound represents a promising avenue to optimize its delivery and therapeutic potential. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。